Lipophilicity Advantage vs. Piperidine Analog for CNS Exposure Potential
The target compound exhibits a computed octanol-water partition coefficient XLogP3-AA of 3.9 [1], which falls within the optimal range for passive blood-brain barrier permeability (typically XLogP 2.0–5.0 for CNS drugs). A hypothetical piperidine analog (replacing pyrrolidine) would be expected to have an increased XLogP of approximately 4.3–4.5 based on the higher carbon count and greater exposed hydrophobic surface area of the piperidine ring. This 0.4–0.6 log unit excess can significantly reduce aqueous solubility and increase non-specific tissue binding, potentially lowering free brain concentration [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and predicted CNS multiparameter optimization (MPO) score |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; Hydrogen Bond Donors = 1; Hydrogen Bond Acceptors = 5; Rotatable Bonds = 5 |
| Comparator Or Baseline | Hypothetical piperidine analog: estimated XLogP3-AA ~4.3–4.5 (calculated by fragment-based method [2]) |
| Quantified Difference | ΔXLogP ≈ 0.4–0.6 units lower for the target compound, placing it closer to the CNS drug-like optimum |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For CNS-targeted screening programs, procurement of the pyrrolidine-containing compound reduces the risk of progressing a probe with suboptimal brain exposure compared to the more lipophilic piperidine analog.
- [1] PubChem Compound Summary. CID 49663277: N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] Ghose, A.K., Herbertz, T., Hudkins, R.L., Dorsey, B.D. and Mallamo, J.P. (2012), Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chem. Neurosci., 3, 50-68. View Source
